molecular formula C10H10N2 B1581496 2-Methylquinolin-5-amine CAS No. 54408-50-3

2-Methylquinolin-5-amine

Cat. No.: B1581496
CAS No.: 54408-50-3
M. Wt: 158.2 g/mol
InChI Key: UNSLQFMTPYHZDA-UHFFFAOYSA-N
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Description

2-Methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .

Biological Activity

2-Methylquinolin-5-amine is a compound of interest due to its diverse biological activities, including antimicrobial, antiparasitic, and potential anticancer properties. This article presents a detailed overview of its biological activity, supported by research findings and case studies.

This compound belongs to the quinoline family, which is known for various pharmacological effects. Its structure allows it to interact with numerous biological targets, making it a candidate for drug development.

1. Antimicrobial and Antiparasitic Activity

Research indicates that this compound exhibits significant antimicrobial and antiparasitic activities. It has been identified as a potential therapeutic agent against diseases such as malaria and leishmaniasis. The mechanism of action involves the inhibition of heme polymerase activity, leading to toxic heme accumulation within parasites, which disrupts their metabolic processes.

Activity Target Pathogen Mechanism of Action
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
AntiparasiticPlasmodium spp. (malaria)Inhibition of heme polymerase
Leishmania spp.Disruption of metabolic pathways

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization in A2780 ovarian cancer cells. The compound's cytotoxicity is concentration-dependent, with significant changes observed at varying doses .

Table: Cytotoxicity Data in A2780 Cells

Concentration (μM) % Cell Viability Effect on Cell Cycle
2580%Increased G0/G1 phase
5070%Decreased S and G2/M phases

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound has shown the ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway in cancer research. This inhibition leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated that the compound significantly reduced parasitemia levels in infected mice models, showcasing its potential for development into an antimalarial drug.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on A2780 ovarian cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's role in inducing cell death through mitochondrial dysfunction.

Scientific Research Applications

Synthesis of Anticancer Agents

2-Methylquinolin-5-amine has been explored as a starting material for synthesizing various derivatives with potential anticancer properties. Notably, it has been utilized to create methyl-substituted 1,7-phenanthroline derivatives through a one-pot, three-component condensation reaction involving aromatic aldehydes and cyclic 1,3-diketones. These derivatives are known for their diverse biological activities, including anticancer effects.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of novel quinoline derivatives against several cancer cell lines, including H-460 (non-small cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The results indicated that compounds derived from this compound exhibited significant activity, with some showing IC50 values as low as 0.03 μM, which is substantially more potent than established drugs like gefitinib .

CompoundCell LineIC50 (μM)Comparison to Gefitinib
8eH-4600.032.5 - 186 times more active
8kHT-290.55More potent than gefitinib
1HepG20.33Superior activity
8eSGC-79011.24Enhanced selectivity

Biochemical Pathways

The compound affects several biochemical pathways beyond the PI3K/AKT/mTOR pathway. For instance, it has been shown to interact with tubulin, leading to its potential use as a microtubule inhibitor, which is a common strategy in cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its application in drug development. The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, enhancing its bioavailability and therapeutic potential.

Synthesis Routes

Various synthetic routes have been developed for producing derivatives of this compound. These include oxidative coupling reactions that yield high-purity products suitable for further biological evaluation .

Example Synthetic Route:

The synthesis of novel quinoline derivatives often involves the following steps:

  • Reaction of this compound with aryl aldehydes.
  • Condensation with cyclic diketones.
  • Purification through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methylquinolin-5-amine, and how do reaction conditions influence yield?

  • Answer : this compound is synthesized via alkylation or substitution reactions. A common method involves heating quinoline derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydroxide). Temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and pH (8–10) are critical for maximizing yield (typically 60–75%) . For example, alkylation of 5-aminoquinoline with methyl bromide in ethanol at 100°C yields this compound with 68% efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl at C2, amine at C5). Peaks at δ 2.5 ppm (CH3_3) and δ 6.8–8.5 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 158 (C10_{10}H10_{10}N2_2) validate molecular weight .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Answer : Store in sealed containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Aqueous solutions should be prepared fresh due to hydrolysis risks .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example:

  • Electron-withdrawing groups (e.g., -CF3_3) at C3 increase antimicrobial activity by enhancing membrane penetration .
  • Methyl group removal at C2 reduces cytotoxicity but lowers binding affinity to bacterial targets .
  • Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like DNA gyrase .

Q. What statistical methods resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Use meta-analysis tools to quantify heterogeneity:

  • I2^2 statistic : Values >50% indicate significant variability across studies (e.g., conflicting IC50_{50} values due to assay differences) .
  • Random-effects models : Adjust for between-study variance (τ2^2) to derive pooled effect estimates .
  • Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized cell lines) to improve consistency .

Q. How do solvent polarity and pH affect the stability of this compound in pharmacological assays?

  • Answer : Stability is pH- and solvent-dependent:

  • Aqueous solutions : Degradation occurs at pH <6 (protonation of amine) or pH >10 (oxidation), with half-life reduced by 40% in PBS (pH 7.4) vs. DMSO .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than alcohols (e.g., ethanol) .

Q. Methodological Best Practices

Q. What protocols minimize byproduct formation during this compound synthesis?

  • Answer :

  • Catalyst optimization : Use Pd/C (5% w/w) to reduce side reactions in hydrogenation steps .
  • Temperature gradients : Stepwise heating (70°C → 100°C) prevents exothermic runaway reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes methylated byproducts .

Q. Which computational models predict the physicochemical properties of this compound?

  • Answer :

  • DFT calculations : Predict logP (2.1) and pKa_a (amine: 4.7) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • QSAR models : Relate substituent electronegativity to solubility (R2^2 = 0.89 in aqueous buffers) .

Properties

IUPAC Name

2-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLQFMTPYHZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202802
Record name 5-Quinolinamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54408-50-3
Record name 5-Quinolinamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Methyl-5-nitroquinoline (25 g, 132.85 mmol) and palladium on carbon (2.5 g) in 8 ml of glacial acetic acid are stirred for 5½ hours in a hydrogen atmosphere at normal pressure. The catalyst is suctioned off and washed with ethyl acetate. The combined filtrates are concentrated by evaporation. Column chromatography of the residue on silica gel with dichloromethane-acetone yields 10.6 g of the product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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